molecular formula C7H13N3O2 B12313680 4-Acetylpiperazine-2-carboxamide

4-Acetylpiperazine-2-carboxamide

Katalognummer: B12313680
Molekulargewicht: 171.20 g/mol
InChI-Schlüssel: OECGZMWGQAUMTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetylpiperazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of an acetyl group and a carboxamide group in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylpiperazine-2-carboxamide typically involves the acetylation of piperazine-2-carboxamide. One common method is the reaction of piperazine-2-carboxamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products and to facilitate the acetylation process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the use of automated flow reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of flow chemistry techniques enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetylpiperazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Acetylpiperazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of 4-Acetylpiperazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of poly ADP-ribose polymerases (PARP), enzymes involved in DNA repair. The compound binds to the active site of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperazine-2-carboxamide: The parent compound without the acetyl group.

    4-Phenylpiperazine-1-carboxamide: A derivative with a phenyl group instead of an acetyl group.

    2-(4-Substituted piperazin-1-yl)benzylidenehydrazinecarboxamide: A compound with a substituted piperazine ring and a hydrazinecarboxamide group.

Uniqueness

4-Acetylpiperazine-2-carboxamide is unique due to the presence of both an acetyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP enzymes sets it apart from other piperazine derivatives, making it a valuable compound for research in cancer therapy and other medical applications .

Eigenschaften

Molekularformel

C7H13N3O2

Molekulargewicht

171.20 g/mol

IUPAC-Name

4-acetylpiperazine-2-carboxamide

InChI

InChI=1S/C7H13N3O2/c1-5(11)10-3-2-9-6(4-10)7(8)12/h6,9H,2-4H2,1H3,(H2,8,12)

InChI-Schlüssel

OECGZMWGQAUMTA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCNC(C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.